molecular formula C4H11I2N B1329216 Iodomethyltrimethylammonium iodide CAS No. 39741-91-8

Iodomethyltrimethylammonium iodide

Cat. No. B1329216
CAS RN: 39741-91-8
M. Wt: 326.95 g/mol
InChI Key: IFVIWWQMNYZYFQ-UHFFFAOYSA-M
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Description

Iodomethyltrimethylammonium iodide is a quaternary ammonium compound that is not directly discussed in the provided papers. However, similar compounds such as alkyltrimethylammonium chlorides (ATMACs) and cetyltrimethylammonium bromide (CTAB) have been studied for their environmental presence and analytical determination, respectively . These compounds are structurally related to iodomethyltrimethylammonium iodide, sharing the trimethylammonium core with varying alkyl groups and halide counterions.

Synthesis Analysis

The synthesis of related compounds involves the formation of quaternary ammonium salts with different halide ions. For example, cetyltrimethylammonium polyiodides were synthesized and analyzed for their crystal structures, which provides insight into the potential synthesis of iodomethyltrimethylammonium iodide . The synthesis process typically involves the reaction of tertiary amines with alkyl halides or the use of iodine to form polyiodides with quaternary ammonium cations.

Molecular Structure Analysis

The molecular structure of iodomethyltrimethylammonium iodide can be inferred from studies on similar compounds. For instance, the structures of (ferrocenylmethyl)trimethylammonium iodide and hexa-N-methylferrocene-1,1'-diylbis(methylammonium iodide) were determined using single crystal X-ray diffraction . These structures reveal a three-dimensional network of C-H...I- interactions, which are likely to be present in iodomethyltrimethylammonium iodide as well.

Chemical Reactions Analysis

The chemical reactions involving quaternary ammonium compounds typically include ion-pair formation and interactions with various ions in solution. For example, in the determination of iodide in iodized table salt, CTAB was used as an ion-pairing agent to facilitate the electrochemical detection of iodide . This suggests that iodomethyltrimethylammonium iodide could also participate in similar ion-pairing reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodomethyltrimethylammonium iodide can be extrapolated from related compounds. The alkyltrimethylammonium chlorides were analyzed in river water samples, indicating their stability and persistence in environmental samples . The electrical conductivities of cetyltrimethylammonium polyiodides were measured, showing that these compounds behave as intrinsic conducting materials and that their conductivity increases with temperature . These findings suggest that iodomethyltrimethylammonium iodide may also exhibit similar properties, such as solubility in water, thermal stability, and electrical conductivity.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Reactivity in Organic Synthesis : Iodomethyltrimethylammonium iodide exhibits a wide range of reactivities, such as undergoing facile direct substitution reactions. Its potency as an electron acceptor surpasses even that of perfluoro-n-alkyl iodides, making it a valuable reagent in organic chemistry (Xu, Fletcher, & Dolbier, 2000).

Nanotechnology and Materials Science

  • Influence on Nanorod Formation : In the field of nanotechnology, particularly in the synthesis of gold nanorods, iodide ions, including those from compounds like Iodomethyltrimethylammonium iodide, can significantly impact the process. For example, the presence of iodide in cetyltrimethylammonium bromide (CTAB), a common surfactant used in nanorod production, inhibits the formation of nanorods (Smith, Miller, & Korgel, 2009).

Biomedical Applications

  • Diagnostic and Therapeutic Applications : The compound's interaction with the sodium/iodide symporter (NIS) in thyroid cells has implications in nuclear medicine. Understanding this interaction helps in diagnosing and treating thyroid cancer, as well as exploring its use as a reporter gene in gene therapy and molecular imaging (Youn, Jeong, & Chung, 2010).

Environmental Science

  • Environmental Analysis : The compound's derivatives, such as alkyltrimethylammonium chlorides, are analyzable in environmental samples like river water. This analysis is crucial for monitoring environmental pollution and understanding the compound's environmental behavior (Ding & Tsai, 2003).

The scientific research applications of Iodomethyltrimethylammonium iodide are multifaceted and span across various fields, including chemistry, nanotechnology, medicine, and environmental science. Here's an overview of the research findings in each area:

Chemistry and Synthesis

  • Reactivity in Organic Synthesis : Iodomethyltrimethylammonium iodide shows exceptional reactivity, participating in direct substitution reactions and acting as a potent electron acceptor. Its reactivity even surpasses that of perfluoro-n-alkyl iodides, highlighting its significance in synthetic chemistry (Xu, Fletcher, & Dolbier, 2000).

Nanotechnology

  • Impact on Nanorod Formation : In nanotechnology, specifically in gold nanorod synthesis, iodide ions, including those derived from compounds like Iodomethyltrimethylammonium iodide, play a crucial role. Iodide presence in CTAB, a common surfactant used in nanorod production, inhibits the formation of nanorods, demonstrating the compound's influence on nanomaterial synthesis (Smith, Miller, & Korgel, 2009).

Medicine and Biological Applications

  • Therapeutic and Diagnostic Applications : The compound's interaction with the sodium/iodide symporter (NIS) in thyroid cells has significant implications in nuclear medicine. Understanding this interaction aids in diagnosing and treating thyroid cancer and explores its potential as a reporter gene in gene therapy and molecular imaging (Youn, Jeong, & Chung, 2010).

Environmental Science

  • Environmental Analysis and Monitoring : Analyzing derivatives of Iodomethyltrimethylammonium iodide, such as alkyltrimethylammonium chlorides, in environmental samples like river water is essential for understanding the compound's environmental impact and monitoring pollution levels (Ding & Tsai, 2003).

Safety And Hazards

Iodomethyltrimethylammonium iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water if it comes into contact with the skin, rinsing immediately with plenty of water if it comes into contact with the eyes, and removing the victim to fresh air if inhaled .

properties

IUPAC Name

iodomethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVIWWQMNYZYFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CI.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39895-69-7 (Parent)
Record name Ammonium, iodomethyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00960337
Record name Iodo-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodomethyltrimethylammonium iodide

CAS RN

39741-91-8
Record name Methanaminium, 1-iodo-N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39741-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, iodomethyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodo-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)trimethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Liu, M Xia, Y Zhao, T Xia, Y Li, J Xiao, Z Sui… - Materials Today …, 2022 - Elsevier
… Iodomethyltrimethylammonium iodide (98%) can be commercially purchased from Energy Chemical. N, N-dimethylformamide (99%), sodium bicarbonate (99%), n-butanol (99%), …
Number of citations: 20 www.sciencedirect.com
S Wang, Y Liang, T Dai, Y Liu, Z Sui, X Tian… - Journal of Colloid and …, 2021 - Elsevier
… Iodomethyltrimethylammonium iodide (98.0%) was purchased from the Shanghai anniji Chemical Co., Ltd., China. Tetrabutylammonium iodide (99.0%) and copper(I) iodide (CuI, ≥99.0…
Number of citations: 55 www.sciencedirect.com
R Hunt, RR Renshaw - J. Pharmacol. Exp. Ther, 1925 - books.google.com
… These experiments also show that the iodomethyltrimethylammonium iodide and the corresponding arsonium compound have a marked muscarine action and that the ammonium was …
Number of citations: 62 books.google.com
R Zhang, Z Zhang, Q Ke, B Zhou, G Cui, H Lu - Nanomaterials, 2022 - mdpi.com
… The one-pot post-synthesis was performed in dry DMF using CuI as the catalyst to react iodomethyltrimethylammonium iodide and NaN 3 with TPB-BPTP-COF. The structures and …
Number of citations: 7 www.mdpi.com
TD Stewart, HP Kung - Journal of the American Chemical Society, 1933 - ACS Publications
… Hofmann4 5and later Schmidt and Litterschied6 heated a mixture of silver oxide and iodomethyltrimethylammonium iodide for several days, and isolated gold and platinum double salts, …
Number of citations: 13 pubs.acs.org
R Zhang, Z Zhang, Q Ke, B Zhou, G Cui, H Lu - 2022 - pdfs.semanticscholar.org
… The one-pot post-synthesis was performed in dry DMF using CuI as the catalyst to react iodomethyltrimethylammonium iodide and NaN3 with TPB-BPTP-COF. The structures and …
Number of citations: 0 pdfs.semanticscholar.org
GA Olah, DJ Donovan - The Journal of Organic Chemistry, 1978 - ACS Publications
… N,NDimethylmethyleniminium iodide was previously prepared4 from the thermoylsis of iodomethyltrimethylammonium iodide. Since it is thought that the iodide is a too reactive …
Number of citations: 53 pubs.acs.org
MO Fletcher - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UM I films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
S Hünig, H Hoch, WK Musker, WK Musker - Preparative Organic …, 1970 - Springer
… It was found, however, that the product prepared by treatment of iodomethyltrimethylammonium iodide with phenyllithium in ether did not react with benzophenone, but the product from …
Number of citations: 0 link.springer.com

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